molecular formula C12H14N2O2 B13365144 ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

Cat. No.: B13365144
M. Wt: 218.25 g/mol
InChI Key: NSQHSHSXONHQAC-UHFFFAOYSA-N
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Description

Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate is a synthetic carbamate ester of interest in chemical synthesis and agricultural science research. Carbamate compounds are a significant class of chemicals with a wide range of biological activities. A key area of research for related carbamates is the development of agrochemicals. Certain herbicidally active carbanilic acid esters share structural similarities with this compound, highlighting the potential of this chemical class in crop protection research . Furthermore, specific ethyl-carbamate derivatives have demonstrated notable efficacy as acaricides in veterinary research, showing growth-regulating and lethal effects on various tick life stages by disrupting processes like vitellogenesis and embryogenesis . Beyond agricultural applications, carbamate derivatives are also explored for their potential in medicinal chemistry. Some anthranilic acid-derived carbamates and their metal complexes have been studied for antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . It is important for researchers to note that the primary mode of action for many N-methyl carbamate insecticides is the inhibition of acetylcholinesterase (AChE) in the nervous system . This product is intended for laboratory research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)14(9-8-13)11-6-4-10(2)5-7-11/h4-7H,3,9H2,1-2H3

InChI Key

NSQHSHSXONHQAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC#N)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Activation of Phenolic and Alcoholic Precursors

One of the predominant methods for synthesizing carbamates involves the use of activated mixed carbonates, especially p-nitrophenyl derivatives, which serve as effective alkoxycarbonylating agents. These are typically prepared by reacting p-nitrophenyl chloroformate (PNPC) with suitable alcohols or phenols in the presence of bases such as pyridine or triethylamine, yielding p-nitrophenyl carbonates.

Reaction scheme:

p-Nitrophenyl chloroformate + Alcohol/Phenol → Activated carbonate (p-nitrophenyl carbonate)

This activated carbonate then reacts with amines or amino derivatives to produce carbamates.

Carbamate Synthesis from Activated Carbonates

The general pathway involves nucleophilic attack by the amine (or amino derivative) on the activated carbonate:

R-NH₂ + Activated carbonate → R-NH-CO-O-p-NO₂-Ph (Carbamate)

Reaction conditions:

  • Solvent: Acetonitrile, dichloromethane, or other aprotic solvents
  • Catalyst: Often base such as triethylamine or DMAP to facilitate nucleophilic attack
  • Temperature: Room temperature to mild heating (~25–50°C)
  • Yield: Typically high (up to 90%) as reported in recent studies

Specific Synthesis of Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate

The synthesis begins with the preparation of an appropriate activated carbonate, such as p-nitrophenyl ethyl carbonate, which can be obtained by reacting p-nitrophenyl chloroformate with ethyl alcohol under basic conditions. Subsequently, this intermediate reacts with the amine derivative, N-cyanomethyl-N-phenylamine (or its precursor), to afford the target carbamate.

Direct Carbamate Formation via Carbamoyl Chlorides and Isocyanates

Carbamoyl Chlorides as Precursors

Carbamoyl chlorides are highly reactive intermediates that can be directly coupled with amines to produce carbamates. The synthesis involves:

R-NH₂ + R'OC(=O)Cl → R-NH-COOR' (Carbamate)

Reaction conditions:

  • Solvent: Dichloromethane or acetonitrile
  • Base: Pyridine or triethylamine to neutralize HCl
  • Temperature: 0°C to room temperature to control reactivity

Application to Cyanomethyl and 4-Methylphenyl Substituted Carbamates

For the specific compound, the cyanomethyl group can be introduced via the reaction of the amine with cyanogen derivatives or through alkylation of the amino group prior to carbamate formation. The phenyl group is incorporated through aromatic amines or via subsequent substitution reactions.

Multi-step Synthesis Using Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃)

Synthesis of Cyanoacetyl Carbamates

According to US patent US3810934A, a notable method involves reacting cyanoacetic acid with R-substituted N-R substituted carbamates in the presence of phosphorus oxychloride (POCl₃) and aprotic solvents such as DMF. This process is particularly suitable for introducing the cyanomethyl group.

Reaction scheme:

Cyanoacetic acid + R-NH-CO-R' + POCl₃ + DMF → Cyanoacetyl carbamate

Reaction specifics:

  • Reagents: Cyanoacetic acid, R-substituted N-R carbamate
  • Catalyst: Phosphorus oxychloride (most effective at 65–75°C)
  • Solvent: Aprotic solvents such as DMF, benzene, or toluene
  • Procedure: The mixture is stirred at controlled temperatures, followed by purification via recrystallization or chromatography

Yields: Up to 91%, with high purity (~99%)

Advantages

  • High yields and purity
  • Mild reaction conditions
  • Compatibility with various R groups, including cyanomethyl

Catalytic and Microwave-Assisted Methods

Recent advances include the use of catalysts such as zinc chloride or organocatalysts like TBD (triazabicyclodecene), which facilitate carbamate formation under milder conditions, often under microwave irradiation to accelerate reaction kinetics.

Example:

  • Reaction of carbamoyl chlorides with amines in the presence of zinc chloride yields carbamates efficiently.
  • Microwave-assisted coupling of amines with activated carbonates or isocyanates reduces reaction times and improves yields.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages References
Activated carbonate route p-Nitrophenyl chloroformate + alcohol/amine Room temp to mild heating, aprotic solvent High yield, versatile ,
Carbamoyl chlorides + amines Carbamoyl chlorides + amines 0°C–room temp, base (pyridine) Direct, efficient ,
Cyanoacetic acid + R-substituted carbamate (with POCl₃) Cyanoacetic acid + carbamate + POCl₃ 65–75°C, aprotic solvent High yield, high purity ,
Catalyzed reactions Carbamoyl chlorides + amines + ZnCl₂ Microwave or conventional heating Faster, milder conditions ,

Chemical Reactions Analysis

Types of Reactions

Ethyl (cyanomethyl)(p-tolyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl (cyanomethyl)(p-tolyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (cyanomethyl)(p-tolyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Ethyl N-(Cyanomethyl)-N-(4-Methylphenyl)carbamate and Analogues
Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound R₁ = cyanomethyl, R₂ = 4-methylphenyl C₁₂H₁₄N₂O₂ 242.26 Nitrile, carbamate, aryl
Benzyl N-(4-cyanophenyl)carbamate R₁ = benzyl, R₂ = 4-cyanophenyl C₁₅H₁₁N₂O₂ 263.26 Nitrile, carbamate, aryl
O-Phenyl-N-(4-chlorophenyl)carbamate R₁ = phenyl, R₂ = 4-chlorophenyl C₁₃H₁₀ClNO₂ 255.68 Chloro, carbamate, aryl
Methyl N-(4-nitrophenyl)carbamate R₁ = methyl, R₂ = 4-nitrophenyl C₈H₈N₂O₄ 196.16 Nitro, carbamate, aryl
4-Nitrophenyl N-(2-isopropylthiazol-4-ylmethyl)-N-methylcarbamate R₁ = 4-nitrophenyl, R₂ = 2-isopropylthiazol-4-ylmethyl C₁₅H₁₇N₃O₄S 335.38 Nitro, thiazole, carbamate

Key Observations :

  • Steric Hindrance : Bulky substituents like 2-isopropylthiazolyl (in ) may reduce enzymatic degradation, whereas smaller groups (e.g., methyl in ) increase reactivity.
  • Biological Activity : Nitro and chloro substituents (as in ) are associated with pesticidal and herbicidal activity, while the nitrile group may confer insecticidal properties .

Physicochemical Properties

Table 2: Spectroscopic and Thermal Data
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Melting Point (°C)
This compound (Predicted) 2250 (C≡N), 1705 (C=O) 1.2–1.4 (CH₃), 4.1–4.3 (OCH₂), 7.2–7.4 (aryl) ~110–120 (est.)
Benzyl N-(4-cyanophenyl)carbamate 2220 (C≡N), 1710 (C=O) 5.24 (OCH₂), 7.35–7.65 (aryl) Not reported
O-Phenyl-N-(4-chlorophenyl)carbamate 1705 (C=O), 3350 (N-H) 7.1–8.1 (aryl), 9.4 (N-H) 126–127

Notable Trends:

  • N-H Stretch: Absent in the target compound due to disubstitution, unlike monosubstituted carbamates (e.g., ), which show N-H bands at 3300–3350 cm⁻¹.
  • Thermal Stability : Higher melting points correlate with aromatic substitution (e.g., 126–127°C for vs. ~110–120°C estimated for the target compound).

Biological Activity

Ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound has the chemical formula C12H14N2O2C_{12}H_{14}N_2O_2. The compound is synthesized through a multi-step process involving the reaction of ethyl carbamate with cyanomethyl and 4-methylphenyl groups. The synthesis can be summarized as follows:

  • Starting Materials : Ethyl carbamate, 4-methylphenyl isocyanate, and cyanomethyl derivatives.
  • Reaction Conditions : The reaction typically requires a solvent such as dichloromethane and may involve catalytic conditions to enhance yield.
  • Yield : The final product is obtained with high purity, typically above 90% yield, as confirmed by NMR and TLC analysis.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown inhibitory effects on:

  • Acetylcholinesterase (AChE) : IC50 values indicate competitive inhibition, making it a candidate for further development in neurodegenerative disease treatments.
  • Butyrylcholinesterase (BChE) : Similar inhibition patterns were observed, suggesting potential applications in Alzheimer's disease management .

Toxicity and Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models indicate no significant adverse effects at doses up to 200 mg/kg. However, further long-term studies are required to fully understand its safety .

Case Study 1: Neuroprotective Effects

In a recent study, the neuroprotective effects of this compound were investigated in SH-SY5Y neuronal cells exposed to amyloid-beta toxicity. The compound demonstrated significant protective effects, reducing cell death by approximately 50% at concentrations of 10 µM .

Case Study 2: Anticancer Activity

Preliminary data suggest that the compound may possess anticancer properties. In vitro assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. Further investigations are needed to elucidate the mechanism of action .

Q & A

(Basic) What synthetic routes are recommended for ethyl N-(cyanomethyl)-N-(4-methylphenyl)carbamate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach starting with the preparation of intermediates. For example:

  • Step 1: React 4-methylaniline with cyanomethyl bromide to form N-(cyanomethyl)-4-methylaniline.
  • Step 2: Treat the intermediate with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine) to form the carbamate .
    Key factors affecting yield include:
  • Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Temperature: Lower temperatures (0–5°C) minimize side reactions during carbamate formation.
  • Catalyst: Use of DMAP (4-dimethylaminopyridine) can accelerate the reaction .

(Advanced) How does the cyanomethyl group influence hydrolysis kinetics compared to other carbamates?

Answer:
The electron-withdrawing cyanomethyl group increases electrophilicity at the carbamate carbonyl, accelerating hydrolysis. Methodological approaches to study this include:

  • pH-dependent kinetics: Monitor hydrolysis rates via HPLC or UV-Vis spectroscopy under acidic (HCl) and basic (NaOH) conditions.
  • Isotopic labeling: Use 18^{18}O-water to track hydrolysis pathways.
    Comparative studies with analogs (e.g., methyl or ethyl substituents) reveal a 2–3-fold rate increase due to the cyano group’s inductive effect .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR: 1^1H and 13^{13}C NMR identify the cyanomethyl (-CH2_2CN) and carbamate (NHCOO) groups. Key signals:
    • 1^1H: δ 4.1–4.3 ppm (ethyl CH2_2), δ 4.5 ppm (cyanomethyl CH2_2).
    • 13^{13}C: δ 155–160 ppm (carbamate carbonyl), δ 115–120 ppm (CN).
  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch) and ~2250 cm1^{-1} (C≡N stretch).
  • X-ray crystallography: Resolve steric effects from the 4-methylphenyl group (e.g., torsion angles and packing motifs) .

(Advanced) What computational methods predict binding affinity with target enzymes?

Answer:

  • Molecular docking (AutoDock/Vina): Simulate interactions with acetylcholinesterase or cytochrome P450 isoforms. Key parameters:
    • Grid box size: Adjust to accommodate the 4-methylphenyl group’s steric bulk.
    • Scoring functions: Compare binding energies with/without the cyanomethyl group.
  • MD simulations (GROMACS): Assess stability of enzyme-ligand complexes over 100 ns trajectories.
    Validation via in vitro assays (e.g., fluorescence quenching) is critical .

(Basic) How do steric effects from the 4-methylphenyl group influence nucleophilic substitution reactions?

Answer:
The 4-methylphenyl group introduces steric hindrance, reducing accessibility to the carbamate’s electrophilic carbon. Experimental approaches:

  • Competitive reactions: Compare reaction rates with phenyl vs. 4-methylphenyl analogs using nucleophiles (e.g., amines, thiols).
  • Kinetic isotope effects (KIE): Use deuterated nucleophiles to distinguish steric vs. electronic contributions.
    Data shows a 30–40% decrease in rate for bulky nucleophiles (e.g., tert-butylamine) .

(Advanced) What challenges arise in resolving crystallographic data for this compound?

Answer:

  • Crystal growth: The compound’s low solubility in common solvents (e.g., ethanol, acetone) necessitates slow evaporation from DMSO/water mixtures.
  • Data collection: Use synchrotron radiation (λ = 0.71073 Å) to enhance resolution for small crystals (0.1–0.3 mm).
  • Refinement: Address disorder in the ethyl group using SHELXL’s PART指令. Reported R1_1 values for similar carbamates range from 0.04–0.07 .

(Basic) What stability issues arise during storage, and how can they be mitigated?

Answer:

  • Hydrolysis: Store under inert gas (N2_2) at -20°C in anhydrous DMSO or acetonitrile.
  • Light sensitivity: Amber glassware prevents photodegradation of the cyanomethyl group.
  • Purity monitoring: Regular TLC (silica gel, ethyl acetate/hexane 1:3) detects decomposition .

(Advanced) How does isotopic substitution (e.g., 15^{15}15N) aid in mechanistic studies of enzymatic inhibition?

Answer:

  • Isotopic labeling: Synthesize 15^{15}N-carbamate to track enzyme active-site interactions via 15^{15}N NMR or mass spectrometry.
  • Kinetic isotope effects (KIE): Compare kcatk_{cat}/KmK_m for 14^{14}N vs. 15^{15}N analogs to identify rate-limiting steps.
    Studies on analogous compounds show KIE values >1.1 indicate bond-breaking in the transition state .

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